1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene
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Overview
Description
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a fluoro group and a 3-methylbuta-1,2-dien-1-yl group
Preparation Methods
The synthesis of 1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene typically involves the reaction of fluorobenzene with a suitable alkyne or allene precursor under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where fluorobenzene reacts with an alkyne in the presence of a palladium catalyst and a base . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The fluoro group activates the benzene ring towards electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydrofluorobenzenes.
Addition Reactions: The allene moiety can undergo addition reactions with halogens or hydrogen halides, leading to the formation of dihalides or halogenated derivatives.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine for addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Mechanism of Action
The mechanism by which 1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group can enhance binding affinity and specificity to these targets, while the allene moiety can participate in various chemical transformations. Pathways involved may include electrophilic aromatic substitution and addition reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene can be compared with other similar compounds, such as:
Fluorobenzene: Lacks the allene moiety and has different reactivity and applications.
1-Fluoro-4-(3-methylbuta-1,3-dien-1-yl)benzene: Similar structure but with a different position of the double bonds, leading to variations in chemical behavior and applications.
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)-2-methylbenzene: Contains an additional methyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
221312-23-8 |
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Molecular Formula |
C11H11F |
Molecular Weight |
162.20 g/mol |
InChI |
InChI=1S/C11H11F/c1-9(2)3-4-10-5-7-11(12)8-6-10/h4-8H,1-2H3 |
InChI Key |
DCGOBRONIOMJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC1=CC=C(C=C1)F)C |
Origin of Product |
United States |
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